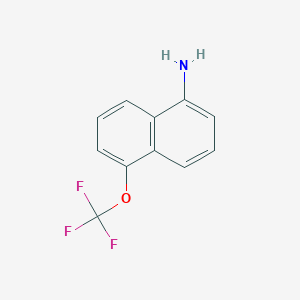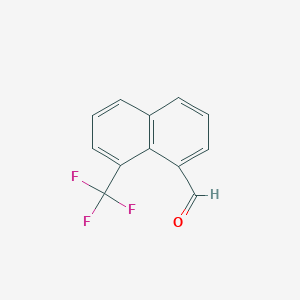
1-Amino-5-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Amino-5-(trifluorometoxi)naftaleno es un compuesto orgánico caracterizado por la presencia de un grupo amino y un grupo trifluorometoxi unidos a un anillo de naftaleno
Métodos De Preparación
La síntesis de 1-Amino-5-(trifluorometoxi)naftaleno normalmente implica varios pasos. Un método común incluye la trifluorometoxilación de un derivado de naftaleno seguido de la introducción de un grupo amino. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden implicar reacciones a gran escala bajo condiciones controladas para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
El 1-Amino-5-(trifluorometoxi)naftaleno experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes, lo que lleva a la formación de derivados de naftoquinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.
Sustitución: Los grupos amino y trifluorometoxi pueden participar en reacciones de sustitución, a menudo utilizando reactivos como halógenos u otros electrófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y catalizadores específicos. Los principales productos formados dependen del tipo de reacción y las condiciones.
Aplicaciones Científicas De Investigación
El 1-Amino-5-(trifluorometoxi)naftaleno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Las propiedades únicas del compuesto lo convierten en un candidato para estudiar interacciones biológicas a nivel molecular.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como una estabilidad o reactividad mejoradas.
Mecanismo De Acción
El mecanismo por el cual el 1-Amino-5-(trifluorometoxi)naftaleno ejerce sus efectos implica interacciones con objetivos moleculares, como enzimas o receptores. El grupo trifluorometoxi puede mejorar la capacidad del compuesto para penetrar las membranas biológicas, mientras que el grupo amino puede formar enlaces de hidrógeno con las moléculas diana. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
El 1-Amino-5-(trifluorometoxi)naftaleno se puede comparar con otros derivados de naftaleno, como los ácidos aminonaftalenosulfónicos. Si bien ambos tipos de compuestos contienen un grupo amino unido a un anillo de naftaleno, la presencia del grupo trifluorometoxi en el 1-Amino-5-(trifluorometoxi)naftaleno confiere propiedades únicas, como una mayor lipofilia y un potencial de mayor actividad biológica. Compuestos similares incluyen:
Ácidos aminonaftalenosulfónicos: Utilizados en la producción de tintes y como intermediarios en la síntesis orgánica.
Derivados de tiazol: Conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h1-6H,15H2 |
Clave InChI |
LDJUGZCIGDMYSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)




![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)



![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
